4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-2-29-18-9-7-17(8-10-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-6-4-3-5-19(20)22/h3-10H,2,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXLTIWZKNFWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known by its CAS number 897613-52-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C21H26FN3O4S, with a molecular weight of 435.5 g/mol. The compound features a piperazine ring, which is commonly associated with various pharmacological activities, particularly in neuropharmacology and oncology.
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O4S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 897613-52-4 |
Anticancer Activity
Recent studies have indicated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines. In vitro assays demonstrated that compounds structurally similar to this compound can inhibit the growth of human breast cancer cells with IC50 values in the low micromolar range (18 μM for one derivative) .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, it has been suggested that piperazine derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapeutic agents .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cells : A study highlighted that piperazine derivatives, including those related to this compound, exhibited significant inhibitory effects on breast cancer cell lines, with IC50 values indicating potent activity .
- Antiviral Potential : Research has also explored the antiviral properties of similar compounds. For example, certain derivatives were found to inhibit viral polymerases effectively, suggesting potential applications in treating viral infections alongside their anticancer properties .
- Neuropharmacological Activity : The piperazine structure is well-known for its presence in many psychotropic medications. Compounds like this compound may exhibit neuroactive effects, potentially influencing neurotransmitter systems .
Scientific Research Applications
Scientific Research Applications
1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters are critical in regulating adenosine levels and nucleotide synthesis. Research has shown that derivatives of 4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can selectively inhibit ENT2 over ENT1. This selectivity is significant as ENT2 plays a role in cancer cell proliferation and survival, making these compounds potential candidates for cancer therapeutics. A study demonstrated that certain analogues exhibited a 5 to 10-fold selectivity for ENT2, suggesting their potential as targeted inhibitors in cancer treatment strategies .
2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity. Various analogues have been synthesized and tested to determine how changes in chemical structure affect biological activity. For instance, modifications to the piperazine moiety or the sulfonyl group have been explored to enhance binding affinity to ENTs and improve pharmacokinetic properties . These studies are essential for developing more effective therapeutic agents with fewer side effects.
Case Studies
Case Study 1: Cancer Therapeutics
In a recent study focusing on nucleoside transporters, researchers evaluated the efficacy of this compound analogues in inhibiting tumor growth in vitro. The results indicated that compounds with higher selectivity for ENT2 significantly reduced the proliferation of cancer cells compared to non-selective inhibitors. This highlights the importance of targeting specific transporters to enhance therapeutic outcomes while minimizing toxicity .
Case Study 2: Toxicological Evaluations
Another important aspect of research surrounding this compound involves its safety profile. Toxicological studies have employed advanced profiling systems to assess potential liver toxicity associated with repeated dosing. The compound's structural characteristics were analyzed using predictive models to determine its risk profile, which is vital for advancing it through clinical trials . These evaluations are crucial for ensuring patient safety and regulatory compliance.
Comparative Data Table
| Property | This compound | Analogues |
|---|---|---|
| Selectivity for ENTs | Higher selectivity for ENT2 | Varies based on structural changes |
| Efficacy in Cancer Models | Significant reduction in tumor cell proliferation | Dependent on specific modifications |
| Toxicity Profile | Evaluated using QSAR models | Varies; some analogues show lower toxicity |
| Pharmacokinetics | Optimized through structural modifications | Varies; some analogues exhibit improved absorption |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for 4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves three critical steps:
- Piperazine functionalization : Introduce the 2-fluorophenyl group to the piperazine ring via nucleophilic substitution (e.g., using 2-fluorophenylboronic acid under Suzuki coupling conditions) .
- Sulfonylation : React the functionalized piperazine with ethylenediamine sulfonyl chloride in anhydrous dichloromethane at 0–5°C to form the sulfonamide linkage .
- Benzamide coupling : Attach the 4-ethoxybenzoyl moiety via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) .
- Optimization : Control temperature (<10°C during sulfonylation), pH (neutral for coupling), and use inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) ensures >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for ethoxy and sulfonyl-ethyl groups) verifies substituent positions .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 491.18) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities from incomplete coupling or sulfonylation .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 58.7%, N: 11.4%) .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- Answer :
- Receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A, IC₅₀ values <100 nM suggest high potential) .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) via colorimetric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cells to rule out nonspecific toxicity (IC₅₀ >50 µM is acceptable for further study) .
Advanced Research Questions
Q. How can discrepancies in receptor binding affinities across experimental models be resolved?
- Answer :
- Model selection : Compare results from transfected cell lines (e.g., CHO-K1 expressing human 5-HT₁A) versus native tissue (rat cortex membranes) to identify species- or system-specific biases .
- Assay conditions : Standardize buffer pH (7.4), temperature (25°C), and GTP concentrations (for G-protein-coupled receptors) to minimize variability .
- Data normalization : Express binding data as % inhibition relative to controls (e.g., 10 µM serotonin) and use statistical tools (ANOVA with post-hoc tests) to resolve outliers .
Q. What strategies improve metabolic stability without reducing target affinity?
- Answer :
- Structural modifications : Replace the ethoxy group with a metabolically stable trifluoromethoxy group or introduce methyl groups at the benzamide’s ortho positions to block cytochrome P450 oxidation .
- Prodrug design : Convert the sulfonamide to a sulfonylurea moiety, which is cleaved enzymatically in target tissues .
- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Derivatives with >60% remaining after 1 hour are prioritized .
Q. How do molecular docking studies guide the design of derivatives with serotonin receptor subtype selectivity?
- Answer :
- Target modeling : Use X-ray structures of 5-HT₂A (PDB: 6WGT) and 5-HT₁A (PDB: 7E2Z) to identify key binding residues (e.g., Asp155 in 5-HT₂A for hydrogen bonding) .
- Docking simulations : AutoDock Vina or Schrödinger Suite evaluates binding poses. Prioritize derivatives with <−9.0 kcal/mol docking scores and interactions with subtype-specific residues (e.g., Phe340 in 5-HT₁A) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
